1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene
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Overview
Description
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene is an organic compound characterized by the presence of a chloropropyl group, a difluoromethoxy group, and a nitrobenzene ring
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chloropropylation: The addition of a chloropropyl group to the benzene ring.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloropropyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the chloropropyl and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-4-nitrobenzene: Lacks the difluoromethoxy group, which may affect its chemical properties and applications.
1-(3-Chloropropyl)-3-methoxy-4-nitrobenzene:
The presence of the difluoromethoxy group in this compound makes it unique and may impart distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10ClF2NO3 |
---|---|
Molecular Weight |
265.64 g/mol |
IUPAC Name |
4-(3-chloropropyl)-2-(difluoromethoxy)-1-nitrobenzene |
InChI |
InChI=1S/C10H10ClF2NO3/c11-5-1-2-7-3-4-8(14(15)16)9(6-7)17-10(12)13/h3-4,6,10H,1-2,5H2 |
InChI Key |
KWEITCIYXTYURE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCl)OC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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